Ioforminol
Description
Properties
CAS No. |
1095110-48-7 |
|---|---|
Molecular Formula |
C33H40I6N6O15 |
Molecular Weight |
1522.1 g/mol |
IUPAC Name |
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60) |
InChI Key |
BFVVDRUCXCIALU-UHFFFAOYSA-N |
SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Appearance |
Solid powder |
Other CAS No. |
1095110-48-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide GE 145 GE-145 GE145 cpd |
Origin of Product |
United States |
Preparation Methods
The preparation of Ioforminol involves several synthetic routes and reaction conditions. One of the key intermediates in its synthesis is 1-formylamino-3,5-bis(2,3-bis(formyloxy)propan-1-ylcarbamoyl)-2,4,6-triiodobenzene Industrial production methods focus on optimizing the yield and purity of the compound, often involving multiple purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Ioforminol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include iodinated derivatives and deiodinated compounds, which can be further analyzed for their physicochemical properties .
Scientific Research Applications
Ioforminol has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiographic contrast agent to enhance the visibility of internal structures in X-ray imaging . In biology and medicine, this compound is investigated for its potential to improve diagnostic accuracy in cardiovascular diseases, chronic kidney diseases, and diabetes mellitus . Its low osmolality and hydrophilicity make it a safer alternative to other contrast agents, reducing the risk of nephrotoxicity in patients .
Mechanism of Action
The mechanism of action of Ioforminol involves its role as a radiographic contrast agent. When administered intravenously, this compound enhances the contrast of blood vessels and tissues in X-ray imaging by increasing the absorption of X-rays. This is achieved through the presence of iodine atoms in its structure, which have a high atomic number and effectively absorb X-rays . The molecular targets and pathways involved in its action are primarily related to its distribution and excretion in the body, ensuring that it provides clear imaging without causing significant adverse effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ioforminol is compared below with Iopromide, Iodixanol, and Iosimenol, focusing on physicochemical properties, hemodynamic effects, and clinical performance.
2.1 Physicochemical Properties
| Compound | Iodine (mg I/mL) | Osmolality (mOsm/kg) | Viscosity (cP) | Molecular Class |
|---|---|---|---|---|
| This compound | 320 | ~290 | 11.7 | Nonionic dimeric |
| Iopromide | 370 | ~610 | 9.1 | Nonionic monomeric |
| Iodixanol | 320 | ~290 | 11.8 | Nonionic dimeric |
| Iosimenol | 350 | ~270 | 8.5 | Nonionic dimeric |
Data derived from preclinical and regulatory studies .
- Iodine Concentration: Iopromide has the highest iodine content (370 mg I/mL), followed by Iosimenol (350 mg I/mL). This compound and Iodixanol share identical iodine concentrations (320 mg I/mL).
- Osmolality: this compound and Iodixanol exhibit similar low osmolality (~290 mOsm/kg), significantly lower than Iopromide’s monomeric structure (~610 mOsm/kg). Iosimenol has the lowest osmolality (~270 mOsm/kg) .
- Viscosity: Iopromide, despite higher iodine, has lower viscosity (9.1 cP) than this compound (11.7 cP). Iosimenol’s viscosity (8.5 cP) is the lowest among dimeric agents .
2.2 Hemodynamic and Enhancement Profiles
- Arterial Enhancement: In preclinical minipig studies, this compound diluted to lower iodine concentrations (120–300 mg I/mL) showed higher arterial peak enhancement compared to undiluted formulations, despite equivalent total iodine doses. This is attributed to reduced viscosity improving vascular distribution . Iopromide (370 mg I/mL) paradoxically demonstrated lower enhancement than this compound 320 mg I/mL, despite its higher iodine content.
2.3 Structural and Clinical Considerations
- Dimeric vs. Monomeric Agents: this compound and Iodixanol (both dimeric) have lower osmolality than monomeric Iopromide, reducing the risk of contrast-induced nephropathy .
- Injection Protocols: this compound’s viscosity (11.7 cP at 320 mg I/mL) allows smoother injection at lower pressures compared to higher-viscosity agents. However, Iopromide’s lower viscosity enables rapid bolus injections despite its high iodine load .
Key Research Findings
- A 2018 preclinical study (Scientific Reports) compared this compound (120–320 mg I/mL) with Iopromide (370 mg I/mL) in minipigs. Results showed: Peak aortic enhancement was 20% higher for this compound 270 mg I/mL than Iopromide 370 mg I/mL . Injection pressure correlated weakly with viscosity (r = -0.42), suggesting other factors (e.g., injection volume) influence vascular dynamics .
- This compound’s low osmolality makes it preferable for patients with renal impairment, whereas Iopromide’s monomeric structure limits its use in such populations .
Biological Activity
Ioforminol, also known as GE-145 or AN-113111, is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray procedures. It is a dimeric compound that exhibits unique properties beneficial for enhancing imaging quality while minimizing adverse effects. This article delves into the biological activity of this compound, highlighting its pharmacological profile, safety considerations, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex chemical structure, which includes multiple iodinated phenyl groups. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 640.0 g/mol |
| Solubility | Highly soluble in water |
| Iodine Content | 6 iodine atoms |
| pH | 6.0 - 7.5 |
| Stability | Supersaturated solutions |
This compound functions as a low-osmolar contrast medium (LOCM), which allows for improved imaging clarity by enhancing the contrast between the vascular structures and surrounding tissues during X-ray imaging. Its mechanism involves the absorption of X-rays due to the high iodine content, which effectively increases the visibility of blood vessels and organs.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid distribution within the vascular system upon administration. Studies have shown that it is predominantly excreted via the kidneys, with a half-life ranging from 1 to 3 hours post-injection.
Safety Profile
While this compound is generally well-tolerated, it is essential to consider potential adverse effects such as:
- Hypersensitivity Reactions : Some patients may experience allergic reactions ranging from mild to severe.
- Nephrotoxicity : There is a risk of contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.
- Cardiovascular Effects : Research has indicated instances of ventricular fibrillation during procedures involving this compound, necessitating caution in at-risk populations .
Case Study 1: Cardiotoxicity Assessment
A notable study published in Acta Radiologica investigated the cardiotoxicity associated with this compound during coronary arteriography in pigs. The findings highlighted a significant incidence of ventricular fibrillation linked to high doses of the contrast agent. The study underscored the importance of careful dose management and monitoring during procedures .
Case Study 2: Patient Recruitment for Clinical Trials
A case study by Acclinate focused on enhancing recruitment strategies for clinical trials involving this compound among diverse populations. The initiative led to a marked increase in participant enrollment, demonstrating effective engagement strategies tailored to specific demographic groups .
Table 2: Summary of Case Study Findings
| Study | Key Findings | Implications |
|---|---|---|
| Cardiotoxicity | Ventricular fibrillation observed in animal models | Need for dose management |
| Clinical Trials | Increased diversity in participant recruitment | Improved representation in research studies |
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Ioforminol, and how can in vitro models be optimized to study its efficacy?
- Methodological Answer : Begin by isolating target pathways (e.g., receptor binding, enzymatic inhibition) using molecular docking simulations or high-throughput screening. Validate findings with dose-dependent assays (e.g., IC50 calculations) and control for confounding variables like solvent interactions or cellular viability . Optimize in vitro models by incorporating 3D cell cultures or co-culture systems to better mimic physiological conditions .
Q. How should researchers design initial dose-response studies for this compound to establish therapeutic windows?
- Methodological Answer : Use a logarithmic dose range (e.g., 0.1 nM–100 µM) to capture sigmoidal response curves. Include positive/negative controls (e.g., known agonists/antagonists) and assess both efficacy (e.g., % inhibition) and toxicity (e.g., cell viability via MTT assay). Apply nonlinear regression analysis to calculate EC50/LC50 values and derive selectivity indices .
Advanced Research Questions
Q. How can contradictory results between in vitro and in vivo studies of this compound’s metabolic pathways be systematically analyzed?
- Methodological Answer : Conduct interspecies comparative metabolism assays (e.g., human vs. rodent hepatocytes) to identify enzyme-specific disparities. Use stable isotope tracing or mass spectrometry to quantify metabolites in both models. Apply Bayesian statistical frameworks to reconcile discrepancies, prioritizing variables like protein binding, bioavailability, or tissue penetration .
Q. What methodologies are recommended for assessing this compound’s long-term toxicity in preclinical models while ensuring reproducibility?
- Methodological Answer : Implement longitudinal studies with staggered cohorts to control for age-related variability. Monitor biomarkers (e.g., renal/hepatic function, histopathology) at predefined intervals. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in machine-readable formats (e.g., electronic lab notebooks) and validating findings through independent replication .
Data Analysis and Interpretation
Q. What statistical approaches are robust for analyzing non-linear pharmacokinetic data in this compound studies?
- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by compartmental modeling (e.g., two-compartment models) for multi-phase elimination. Apply Akaike Information Criterion (AIC) to compare model fits. For population variability, employ mixed-effects modeling (e.g., NONMEM) .
Q. How can researchers address batch-to-batch variability in this compound synthesis during reproducibility assessments?
- Methodological Answer : Characterize each batch via HPLC purity profiles, NMR spectroscopy, and elemental analysis. Implement quality-by-design (QbD) frameworks to identify critical process parameters (CPPs) affecting synthesis outcomes. Use multivariate analysis (e.g., PCA) to correlate variability with biological activity .
Methodological Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
